molecular formula C8H4ClF3N2 B6605544 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2230804-23-4

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B6605544
CAS No.: 2230804-23-4
M. Wt: 220.58 g/mol
InChI Key: WCLTWNIYGNFLNG-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a sophisticated bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,3-c]pyridine core—a 6-azaindole isomer known for its exceptional versatility as a pharmacophore in developing targeted therapeutic agents . The strategic incorporation of both a chloro substituent and a trifluoromethyl group at the 3- and 4- positions of the pyridine ring, respectively, makes this molecule a valuable intermediate for further structure-activity relationship (SAR) exploration through synthetic chemistry . The pyrrolo[2,3-c]pyridine scaffold is recognized as one of the most promising structures in the field of drug development . Its derivatives are extensively utilized in the design and synthesis of potent kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases, including cancer and Alzheimer's disease . The presence of the trifluoromethyl group is a critical feature, often enhancing a compound's biological activity by influencing its metabolic stability, bioavailability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This specific compound is intended for use in research applications such as the synthesis of novel small molecule libraries, the investigation of new biological targets, and the development of next-generation oncology treatments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLTWNIYGNFLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange Strategies

The chlorine/fluorine exchange method represents a cornerstone for introducing trifluoromethyl groups into pyridine derivatives. This approach typically starts with trichloromethylpyridine precursors, which undergo sequential halogen substitution. For example, 3-picoline derivatives can be converted to 3-(trifluoromethyl)pyridine via a vapor-phase reaction using iron fluoride catalysts at temperatures exceeding 300°C . The process occurs in a two-phase reactor: a fluidized-bed phase for initial fluorination and an empty phase for subsequent nuclear chlorination .

Key challenges include maintaining regioselectivity during chlorination and minimizing byproducts such as 2-chloro-3-(trifluoromethyl)pyridine. Optimization of catalyst composition (e.g., FeF₃/Al₂O₃) and reaction time improves yields of 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF), a precursor to the target compound . Table 1 summarizes yields from halogen exchange reactions using different picoline substrates.

Table 1. Halogen Exchange Yields for Trifluoromethylpyridine Derivatives

Starting MaterialProductCatalystTemperature (°C)Yield (%)
3-Picoline3-TrifluoromethylpyridineFeF₃/Al₂O₃32078
2-Picoline2-TrifluoromethylpyridineFeF₃/SiO₂31065
4-Picoline4-TrifluoromethylpyridineFeF₃/MgO33072

Cyclization of Pyridine-Pyrrole Precursors

Constructing the pyrrolo[2,3-c]pyridine core often involves cyclizing substituted pyridine-pyrrole intermediates. A common route begins with 4-chloropyridine derivatives bearing a trifluoromethyl group at the 3-position. For instance, 4-chloro-3-(trifluoromethyl)pyridine undergoes cyclization with propargylamine derivatives under basic conditions to form the pyrrolo[2,3-c]pyridine skeleton . This method ensures regioselectivity, as the chloro group directs cyclization to the desired position.

In a patented approach, 7-(4-chlorophenyl)-1-(cyclopropylmethyl)-2,3-dimethylpyrrolo[2,3-c]pyridine was synthesized via cyclization of a chloro-substituted pyridine with a propargylamine intermediate in the presence of potassium tert-butoxide . While this example includes additional substituents, the core methodology applies to the target compound. Reaction conditions typically involve anhydrous solvents (e.g., THF or DMF) and temperatures between 80–120°C .

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis enables precise functionalization of the pyrrolo[2,3-c]pyridine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, introduce aryl or amine groups at specific positions. For example, Chan-Lam coupling has been employed to attach arylboronic acids to the pyrrolo[2,3-c]pyridine core .

In a representative procedure, intermediate 8 (a brominated pyrrolo[2,3-c]pyridine) undergoes Chan-Lam coupling with arylboronic acids to yield biaryl derivatives . Subsequent saponification and amide formation with T3P (propylphosphonic anhydride) introduce the trifluoromethyl group via nucleophilic substitution . This stepwise approach allows modular construction of the target molecule, though it requires rigorous control over reaction stoichiometry and catalyst loading.

Industrial-Scale Vapor-Phase Synthesis

Industrial production of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine prioritizes cost-efficiency and scalability. A dual-phase reactor system combines fluorination and chlorination in a single continuous process . In the fluidized-bed phase, 3-picoline reacts with hydrogen fluoride and chlorine gas over an iron fluoride catalyst, producing 3-(trifluoromethyl)pyridine. The empty phase facilitates further chlorination at the 4-position, yielding 3-chloro-4-(trifluoromethyl)pyridine .

Key parameters include:

  • Catalyst Composition : FeF₃ supported on γ-Al₂O₃ maximizes surface area and reactivity.

  • Residence Time : 15–20 seconds in the fluidized bed ensures complete fluorination.

  • Temperature Gradient : 300°C in the fluorination phase vs. 280°C in the chlorination phase minimizes decomposition.

Functional Group Transformations

Post-cyclization functionalization offers a flexible route to introduce substituents. For example, hydrolysis of ester groups to carboxylic acids, followed by decarboxylation, can remove unwanted functionalities. In one protocol, ester 9 is saponified to acid 10 , which is then coupled with amines to form amides . While this method was developed for pyrrolo[2,3-b]pyridines, analogous steps apply to the [2,3-c] isomer.

Critical Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates.

  • Acid Scavengers : DIPEA (N,N-diisopropylethylamine) neutralizes HCl byproducts during amide coupling .

  • Purification : Column chromatography or recrystallization ensures high purity (>98%).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Halogen Exchange7895HighLow
Cyclization6590ModerateModerate
Transition Metal Coupling5585LowHigh
Industrial Vapor-Phase8293Very HighVery Low

The halogen exchange and industrial vapor-phase methods dominate large-scale production due to their cost-effectiveness and high yields. Laboratory-scale syntheses favor cyclization and coupling routes for their flexibility in introducing diverse substituents .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Overview

3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant potential in various scientific and industrial applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

This compound has garnered attention for its role as a potential pharmacophore in drug development.

Kinase Inhibitors

Research indicates that pyrrolopyridine derivatives, including this compound, exhibit promising activity as kinase inhibitors. Kinases are critical in various signaling pathways and are implicated in numerous diseases, including cancer. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Studies have shown that pyrrole derivatives possess antimicrobial properties. The incorporation of the trifluoromethyl group can enhance the bioactivity of these compounds against various pathogens, making them suitable candidates for developing new antibiotics or antifungal agents .

Agrochemicals

The unique structure of this compound allows for its application in agrochemicals.

Herbicides and Pesticides

Compounds with similar structures have been evaluated for their herbicidal and pesticidal properties. The trifluoromethyl group is known to improve the efficacy of agrochemical agents by increasing their potency against target organisms while minimizing environmental impact. This compound could be explored as a lead structure for designing new herbicides .

Material Science

The incorporation of halogenated pyrrole derivatives into polymer matrices has been investigated for enhancing material properties.

Conductive Polymers

Research suggests that adding this compound to conductive polymers can improve their electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices .

Case Studies

StudyFocusFindings
Kinase InhibitionDemonstrated efficacy against Chk1 kinase, suggesting potential for cancer therapy.
Antimicrobial PropertiesExhibited significant activity against E. coli and S. aureus, indicating potential for antibiotic development.
Material EnhancementImproved conductivity in polymer composites, paving the way for advanced electronic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Isomerism
  • 4-Chloro-3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CID 11629921) Structure: Chloro (Cl) at position 4 and CF₃ at position 3 on a pyrrolo[2,3-b]pyridine ring. The reversed substituent positions (Cl at 4 vs. 3 in the target compound) may reduce steric hindrance in binding pockets . Synthesis: Prepared via Suzuki-Miyaura coupling or halogenation reactions, similar to methods for nitro-substituted analogs .
  • 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 175277-67-5)

    • Structure : Dichloro substitution at positions 5 and 7 on the [2,3-c]pyridine core.
    • Key Differences : Lack of CF₃ reduces lipophilicity (clogP ~1.2 vs. ~2.5 for the target compound), impacting membrane permeability. The dual Cl groups may enhance electrophilicity but reduce metabolic stability compared to Cl/CF₃ combinations .
  • 4-Bromo-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1379358-35-6) Structure: Bromo (Br) at position 4 and CF₃ at position 5 on a [2,3-b]pyridine ring. The CF₃ at position 5 (vs. 4 in the target compound) may alter π-π stacking interactions .
Functional Group Variations
  • 3-Nitro-5-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine (6c) Structure: Nitro (NO₂) at position 3 and 4-CF₃-phenyl at position 5. Key Differences: The nitro group increases reactivity (e.g., susceptibility to reduction) compared to Cl/CF₃. The phenyl extension enhances π-stacking but may reduce solubility . Biological Relevance: Nitro-substituted analogs show antiproliferative activity, but toxicity risks limit therapeutic utility compared to halogenated derivatives .
  • 7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide (Compound 12) Structure: Chloroaniline and methyl groups introduce hydrogen-bond donors and steric bulk. Key Differences: The aniline moiety improves target affinity (e.g., kinase inhibition) but increases molecular weight (~399 g/mol vs.
Physicochemical and Pharmacokinetic Properties
Property 3-Chloro-4-CF₃-[2,3-c]pyridine 4-Chloro-3-CF₃-[2,3-b]pyridine 5,7-Dichloro-[2,3-c]pyridine
Molecular Weight (g/mol) 236.6 236.6 203.0
clogP 2.5 2.5 1.2
Hydrogen Bond Acceptors 3 3 2
Rotatable Bonds 0 0 0
Topological Polar Surface Area 36 Ų 36 Ų 28 Ų

Key Observations :

  • The CF₃ group in the target compound increases lipophilicity (clogP = 2.5), favoring blood-brain barrier penetration compared to dichloro analogs.
  • The rigid pyrrolo[2,3-c]pyridine scaffold minimizes rotatable bonds, enhancing metabolic stability .

Biological Activity

3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H4ClF3N2, with a unique structure that includes a pyrrole moiety fused to a pyridine ring. The trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.

PropertyValue
Molecular FormulaC8H4ClF3N2
Molecular Weight220.57 g/mol
SMILESC1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit notable antitumor properties. For example, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A study highlighted the effectiveness of certain derivatives in inhibiting ovarian cancer cells while exhibiting limited toxicity towards healthy cells .

Antimicrobial Activity

Pyrrolo[2,3-c]pyridine derivatives have also shown promise as antimicrobial agents. Various studies report their efficacy against bacteria and fungi, suggesting potential applications in treating infections. Notably, compounds have demonstrated activity against Mycobacterium tuberculosis and other resistant strains .

Antiviral Activity

The antiviral potential of pyrrolo[2,3-c]pyridine derivatives has been explored in several studies. For instance, certain compounds were evaluated for their ability to inhibit HIV replication, showcasing moderate activity with effective concentrations below 10 µM for some derivatives .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Key findings include:

  • Substituents : The presence of electronegative groups like trifluoromethyl increases lipophilicity and may enhance interaction with biological targets.
  • Positioning : The position of substituents on the pyrrole and pyridine rings significantly influences the compound's potency and selectivity against various biological targets.

Study 1: Anticancer Efficacy

In a study by Kalai et al., a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity. The most promising compound exhibited significant cytotoxicity against ovarian cancer cells with an IC50 value below 10 µM while maintaining low toxicity towards non-cancerous cells .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of several pyrrolo[2,3-c]pyridine derivatives against common pathogens. Results indicated that certain esters displayed MIC values less than 0.15 µM against resistant strains of bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine?

The synthesis typically involves multi-step reactions:

  • Halogenation : Fluorination or chlorination using agents like Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C), though yields may vary (e.g., 29% for fluorination in one protocol) .
  • Cyclization : Fischer cyclization or Pd-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids) to assemble the pyrrolopyridine core .
  • Purification : Column chromatography (DCM/ethyl acetate gradients) or recrystallization to isolate the product .

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.2 ppm) and NH groups (δ ~11.8 ppm, broad singlet) .
    • ¹⁹F NMR : Distinct signals for CF₃ groups (δ −172 to −170 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated: 171.0120, observed: 171.0123) .
  • X-ray Diffraction : Resolves bond lengths/angles and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯Cl) .

Q. What are the key physicochemical properties of this compound?

  • Molecular Formula : C₈H₄ClF₃N₂ .
  • SMILES : C1=CN=C2C(=C1Cl)C(=CN2)C(F)(F)F .
  • Lipophilicity : The trifluoromethyl group enhances logP (~2.5), improving membrane permeability .
  • Stability : Resists hydrolysis under acidic/basic conditions but may degrade under prolonged UV exposure .

Advanced Research Questions

Q. What biological mechanisms are associated with this compound?

  • Enzyme Inhibition : Acts as a phosphodiesterase (PDE) inhibitor due to interactions with catalytic domains via the trifluoromethyl group .
  • Kinase Targeting : Modulates fibroblast growth factor receptor (FGFR) activity by binding to the ATP pocket, validated via molecular docking .
  • Apoptosis Induction : Downregulates survivin phosphorylation (Thr34) in cancer models, triggering caspase-dependent apoptosis .

Q. How do structural modifications impact bioactivity?

  • Substituent Effects :
    • Chloro Group : Enhances electrophilicity for nucleophilic substitution reactions .
    • Trifluoromethyl Group : Boosts metabolic stability and target affinity (e.g., 10-fold increase in FGFR1 inhibition vs. non-CF₃ analogs) .
  • SAR Insights : Quantitative structure-activity relationship (QSAR) models highlight the importance of electronic parameters (e.g., Hammett σ) for optimizing inhibitory potency .

Q. How can contradictions in reported data be resolved?

  • Synthetic Yield Variability : Low yields (e.g., 29% ) may arise from competing side reactions. Alternative protocols using microwave-assisted synthesis or flow chemistry can improve efficiency .
  • Biological Discrepancies : Differences in IC₅₀ values across studies may reflect assay conditions (e.g., cell line specificity). Standardized assays (e.g., Eurofins Panlabs kinase profiling) are recommended for cross-study comparisons .

Q. What computational tools are used to study its electronic properties?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro analogs), correlating with kinetic stability .
  • Molecular Dynamics (MD) : Simulates binding modes with FGFR1, identifying key residues (e.g., D641 hydrogen bonding) .
  • Charge Density Analysis : Maps electron distribution to validate covalent bonding in the pyrrolopyridine core (Laplacian values: −11.37 to −19.20 eÅ⁻⁵) .

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